molecular formula C10H13Cl2N B13513893 2,6-Dichloro-I+/--methylbenzenepropanamine CAS No. 1099653-97-0

2,6-Dichloro-I+/--methylbenzenepropanamine

Cat. No.: B13513893
CAS No.: 1099653-97-0
M. Wt: 218.12 g/mol
InChI Key: KAJLLZILNVLIPZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-I+/–methylbenzenepropanamine is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, along with a methyl group and a propanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-I+/–methylbenzenepropanamine typically involves the chlorination of a suitable precursor, such as 2,6-dichlorotoluene. The chlorination reaction is carried out under controlled conditions, often using chlorine gas in the presence of a catalyst like phosphorus pentachloride and light . The reaction temperature ranges from 50 to 250 degrees Celsius. The resulting intermediate is then subjected to further chemical transformations to introduce the propanamine side chain.

Industrial Production Methods

Industrial production of 2,6-Dichloro-I+/–methylbenzenepropanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is followed by purification processes such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-I+/–methylbenzenepropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: 2,6-Dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.

    Reduction: 2,6-Dichloro-I+/–methylbenzenepropanamine derivatives with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

2,6-Dichloro-I+/–methylbenzenepropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-I+/–methylbenzenepropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorotoluene
  • 2,6-Dichlorobenzamide
  • 2,6-Dichlorobenzonitrile

Uniqueness

2,6-Dichloro-I+/–methylbenzenepropanamine is unique due to its specific structural features, including the presence of both chlorine atoms and a propanamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1099653-97-0

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)butan-2-amine

InChI

InChI=1S/C10H13Cl2N/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7H,5-6,13H2,1H3

InChI Key

KAJLLZILNVLIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC=C1Cl)Cl)N

Origin of Product

United States

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